molecular formula C11H14FNO2S3 B2944667 5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane CAS No. 1444101-23-8

5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane

Cat. No.: B2944667
CAS No.: 1444101-23-8
M. Wt: 307.42
InChI Key: LAWBGFDJHYFJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane is a chemical compound characterized by the presence of a dithiazepane ring substituted with a 2-fluoro-4-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with a suitable dithiazepane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts and solvents such as dichloromethane or tetrahydrofuran. The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted dithiazepane derivatives.

Scientific Research Applications

5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research, but the presence of the sulfonyl and fluoro groups is believed to play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzenesulfonyl chloride
  • 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride
  • 3-Fluoro-4-methylbenzenesulfonyl chloride

Uniqueness

5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)sulfonyl-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S3/c1-9-2-3-11(10(12)8-9)18(14,15)13-4-6-16-17-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWBGFDJHYFJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCSSCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.